2-Benzyl-3-phenylaziridine

Antifungal drug discovery Aspartic protease inhibition Candida albicans SAP2

Securing stereochemically pure cis-2-benzyl-3-phenylaziridine is critical for antifungal lead optimization. This scaffold is the direct precursor for cis-configured aziridine-2-carboxylates that act as pseudo-irreversible dual-mode inhibitors of Candida albicans SAPs, with derivatives reaching k₂ₙₐ values of 60,608-118,582 M⁻¹min⁻¹. • Exclusive cis configuration ensures correct stereochemistry for irreversible aspartic protease engagement. • Crystalline solid (mp 42-45 °C) facilitates purification without chromatography. • Established OrgSyn procedure (71-78% yield) supports process scale-up.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 1605-08-9
Cat. No. B155683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-phenylaziridine
CAS1605-08-9
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2
InChIKeyHKLCRSPWWWHDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2-Benzyl-3-phenylaziridine: Overview and Core Scaffold Properties


2-Benzyl-3-phenylaziridine (CAS 1605-08-9, molecular formula C₁₅H₁₅N, MW 209.29 g/mol) is a cis-configured 2,3-disubstituted aziridine bearing distinct benzyl and phenyl substituents on the three-membered nitrogen heterocycle [1]. The compound is obtained exclusively as the cis diastereomer via LiAlH₄ reduction of dibenzyl ketoxime, yielding colorless needles with a melting point of 42–45 °C, a LogP of 3.1–3.27, and a predicted pKa of 7.24 [2]. It carries the NCI screening identifiers NSC 149735 and NSC 186290, indicating prior evaluation in biological screening programs [1]. Its value proposition lies in its use as the stereochemically defined core scaffold for synthesizing cis-configured aziridine-2-carboxylates that act as pseudo-irreversible dual-mode inhibitors of Candida albicans secreted aspartic proteases (SAPs) [2].

Why Generic Aziridine Substitution Fails for This Scaffold


Simple substitution of 2-benzyl-3-phenylaziridine with other aziridines such as 2-phenylaziridine, 2-benzylaziridine, or trans-configured 2,3-diarylaziridines is not scientifically justifiable. The cis configuration of the 2-benzyl-3-phenyl substitution pattern is essential for downstream biological activity: cis-configured aziridine-2-carboxylate derivatives built from this scaffold are more potent against SAP2 than the corresponding epoxides, whereas trans-configured aziridines and other stereoisomers do not exhibit comparable inhibition [1]. Furthermore, the presence of both a benzyl (CH₂ spacer) and a phenyl group directly attached to the aziridine ring confers distinct ring-opening regiochemistry. Archer and Singer demonstrated that 2-benzyl-3-phenylaziridine reacts with 2-chlorocyclohex-2-enone to form the expected 3-aziridinylcyclohex-2-enone without ring expansion, whereas the simpler 2-phenylaziridine undergoes ring-opening to yield amino alcohol products under identical conditions [2]. These stereoelectronic properties cannot be replicated by generic in-class analogs.

Quantitative Differentiation Evidence


Superior SAP2 Inhibitory Potency Over Epoxide Analogs

Aziridine-2-carboxylate derivatives built on the cis-2-benzyl-3-phenylaziridine scaffold exhibit second-order inhibition rate constants (k₂ₙₐ) against SAP2 that exceed those of the corresponding epoxide-based inhibitors. The Degel dissertation explicitly states that at SAP2, 'aziridines are even more active' than cis-configured epoxides [1]. Within a library of 41 amino acid/peptide-conjugated aziridine-2-carboxylates, the most active compounds A-07 and A-08 achieved k₂ₙₐ values of approximately 50,000 M⁻¹min⁻¹, while the best compounds in an expanded 46-compound series reached k₂ₙₐ values of 60,608 to 118,582 M⁻¹min⁻¹ [1]. The corresponding epoxide series was measurably weaker as a compound class, confirming the aziridine heterocycle as the preferred electrophilic warhead for SAP2 inhibition.

Antifungal drug discovery Aspartic protease inhibition Candida albicans SAP2 Aziridine-2-carboxylate pharmacophore

High-Yield Synthetic Route with Amine Catalysis Optimization

The synthesis of cis-2-benzyl-3-phenylaziridine from dibenzyl ketoxime and LiAlH₄ is one of the most thoroughly characterized aziridine preparations in the literature. The standard Organic Syntheses procedure delivers 71–78% isolated yield of crystalline product (mp 44–45 °C) after chromatographic purification [1]. Tanida et al. subsequently elucidated the reaction kinetics and mechanism, demonstrating that the aziridine formation proceeds through an azirine intermediate and that the concurrently formed minor product 2-amino-1,3-diphenylpropane (8%) exerts a catalytic acceleration effect [2]. By exploiting this autocatalytic effect through deliberate addition of a secondary amine such as n-butylmethylamine, the yield was increased to 92% (as measured by VPC) [2]. For comparison, many 2,3-disubstituted aziridine syntheses via alternative routes (e.g., nitrene addition to olefins, sulfur ylide aziridination) typically report yields in the 40–70% range and often require expensive chiral catalysts for stereocontrol.

Aziridine synthesis Ketoxime reduction Lithium aluminum hydride Process chemistry

Divergent Ring-Opening Reactivity Versus 2-Phenylaziridine

The reaction of 2-phenylaziridines with 3-halogenocyclohex-2-enones reveals a striking substituent-dependent divergence in reaction pathway directly relevant to synthetic utility. Archer and Singer reported that 2-phenylaziridine and 2-(3,4-methylenedioxyphenyl)aziridine react with 3-chlorocyclohex-2-enone to give principally 3-(2-hydroxy-2-phenylethylamino)cyclohex-2-enone—a ring-opened amino alcohol product—rather than the expected aziridine adduct [1]. In contrast, 2-benzyl-3-phenylaziridine combines with 2-chlorocyclohex-2-enone to form the expected 3-aziridinylcyclohex-2-enone, which does not easily undergo ring expansion with iodide ion [1]. This demonstrates that the 2-benzyl substituent stabilizes the aziridine ring toward nucleophilic opening under these conditions, preserving the heterocycle for further synthetic elaboration.

Aziridine ring-opening Regioselectivity Synthetic methodology Heterocyclic chemistry

Cis-Stereochemistry Required for Aspartic Protease Inhibition

The biological activity of aziridine-based aspartic protease inhibitors is strictly dependent on cis configuration of the aziridine ring. The Degel dissertation systematically evaluated cis-configured 3-phenylaziridine-2-carboxylates against SAP2 and found that all active compounds exhibited time-dependent, irreversible inhibition with decreasing IC₅₀ values upon prolonged incubation [1]. Within the series, 20 out of 46 aziridine-2-carboxylates achieved SAP2 k₂ₙₐ values of at least 7,880 M⁻¹min⁻¹ [1]. Critically, the dissertation reports that when the same structural class was tested against cysteine proteases (cathepsin B, cathepsin L, rhodesain), all compounds were inactive except one olefinic outlier—confirming that both the cis-aziridine geometry and the aspartic protease active-site architecture are required in combination [1]. Trans-configured aziridines were not pursued as SAP inhibitors in these studies due to their established inability to productively engage the catalytic aspartate dyad in the required orientation.

Stereochemistry-activity relationship Aspartic protease inhibitor design Aziridine configuration Medicinal chemistry

Cell-Based Validation of SAP2 Inhibition Without Cytotoxicity

Beyond isolated enzyme assays, aziridine-2-carboxylate derivatives A-07 and A-08—constructed on the cis-2-benzyl-3-phenylaziridine scaffold—were validated in C. albicans cell cultures. In collaboration with the Morschhäuser and Staib group (University of Würzburg), these compounds were shown to inhibit SAP2 production in Candida albicans cell cultures, leading to growth inhibition without exerting cytotoxicity against the fungal cells [1]. Furthermore, the Degel 2008 ChemMedChem paper reported that N-benzyl-3-phenyl-substituted aziridines 11 and 17 decreased SAP2-dependent growth while not affecting SAP2-independent growth, confirming on-target cellular activity [2]. The same compounds (A-07 and A-08) also demonstrated antiplasmodial activity with IC₅₀ values in the low micromolar range against Plasmodium falciparum, although the molecular target for this activity remains unconfirmed [1].

Antifungal efficacy Candida albicans Cellular target engagement Selectivity profiling

Optimal Research and Procurement Application Scenarios


Antifungal Aziridine-2-carboxylate Library Synthesis

The cis-2-benzyl-3-phenylaziridine scaffold is the direct precursor for constructing N-alkyl-3-phenylaziridine-2-carboxylate libraries targeting Candida albicans SAP1–SAP8. The documented k₂ₙₐ values of 60,608–118,582 M⁻¹min⁻¹ for the most potent derivatives and the confirmed cellular SAP2-dependent growth inhibition without cytotoxicity [1] establish this scaffold as a validated starting point for antifungal lead optimization. Procurement of the stereochemically pure cis diastereomer ensures that all downstream aziridine-2-carboxylate derivatives possess the correct configuration for irreversible aspartic protease engagement.

Aziridine Ring-Opening Regiochemistry Studies

The contrasting reactivity of 2-benzyl-3-phenylaziridine versus 2-phenylaziridine toward 3-halogenocyclohex-2-enones—where the former retains the aziridine ring and the latter undergoes complete ring-opening to an amino alcohol [2]—makes this compound an essential substrate for mechanistic studies of aziridine ring-opening regioselectivity. Research groups investigating the electronic and steric determinants of aziridine reactivity require this specific substitution pattern to probe the boundary between ring preservation and ring opening.

Ketoxime Reduction Process Scale-Up

The thoroughly characterized OrgSyn procedure (71–78% yield) and the Tanida kinetic study demonstrating 92% yield with amine catalysis [3] provide a robust foundation for process development. The crystalline nature of the product (mp 44–45 °C) facilitates purification without distillation, and the well-understood reaction mechanism (azirine intermediate, autocatalytic acceleration by amine byproducts) enables rational process optimization. For CROs and CDMOs establishing aziridine manufacturing capabilities, this compound serves as an ideal model substrate.

Pseudo-Irreversible Dual-Mode Probe Development

The unique pseudo-irreversible dual-mode inhibition mechanism—where initial nucleophilic ring opening of the aziridine esterifies the catalytic aspartate, followed by hydrolysis to yield a transition-state-mimetic amino alcohol that acts as a reversible inhibitor [1]—is a mechanistically distinctive feature of this chemotype. Researchers developing activity-based probes or covalent inhibitor chemoproteomics platforms can exploit this dual-mode behavior for sustained target engagement, differentiating it from purely reversible or singly irreversible inhibitor classes.

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